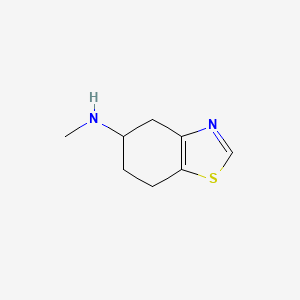![molecular formula C33H37NO9 B14789511 2-(Benzylamino)cyclohexan-1-ol;2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B14789511.png)
2-(Benzylamino)cyclohexan-1-ol;2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzylamino)cyclohexan-1-ol;2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid is a complex organic compound that combines two distinct chemical structures The first part, 2-(Benzylamino)cyclohexan-1-ol, is a cyclohexanol derivative with a benzylamino group attached The second part, 2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid, is a butanedioic acid derivative with two 4-methylbenzoyl groups attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)cyclohexan-1-ol typically involves the reaction of cyclohexanone with benzylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The product is then purified using standard techniques such as recrystallization or column chromatography.
For the preparation of 2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid, the starting material is typically butanedioic acid. The acid is reacted with 4-methylbenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of these compounds would likely involve similar synthetic routes but on a larger scale. The reactions would be optimized for yield and efficiency, and the purification processes would be scaled up accordingly. Industrial production might also involve the use of continuous flow reactors to improve reaction efficiency and reduce waste.
化学反応の分析
Types of Reactions
2-(Benzylamino)cyclohexan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzylamino group can be substituted with other functional groups using appropriate reagents.
2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid can undergo:
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids using acidic or basic conditions.
Esterification: The carboxylic acid groups can be esterified with alcohols in the presence of an acid catalyst.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Hydrolysis: Acidic or basic conditions.
Esterification: Alcohols and acid catalysts.
Major Products Formed
Oxidation: Ketones.
Reduction: Amines.
Substitution: Various substituted products.
Hydrolysis: Carboxylic acids.
Esterification: Esters.
科学的研究の応用
2-(Benzylamino)cyclohexan-1-ol;2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a drug candidate.
Industry: Used in the development of new materials and as a reagent in various industrial processes.
作用機序
The mechanism of action of 2-(Benzylamino)cyclohexan-1-ol;2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The benzylamino group can form hydrogen bonds or ionic interactions with target molecules, while the cyclohexanol and butanedioic acid moieties can contribute to the overall binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-(Phenylamino)cyclohexanol: Similar structure but with a phenyl group instead of a benzyl group.
2,3-bis[(4-methylbenzoyl)oxy]succinic acid: Similar structure but with succinic acid instead of butanedioic acid.
Uniqueness
2-(Benzylamino)cyclohexan-1-ol;2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both benzylamino and 4-methylbenzoyl groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
特性
分子式 |
C33H37NO9 |
|---|---|
分子量 |
591.6 g/mol |
IUPAC名 |
2-(benzylamino)cyclohexan-1-ol;2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid |
InChI |
InChI=1S/C20H18O8.C13H19NO/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;15-13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24);1-3,6-7,12-15H,4-5,8-10H2 |
InChIキー |
FYJWQGJZEBSJFM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.C1CCC(C(C1)NCC2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


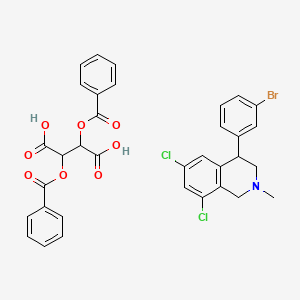
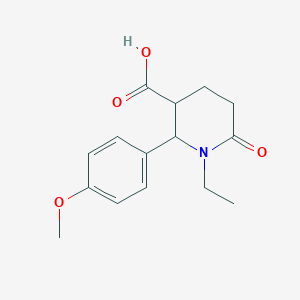

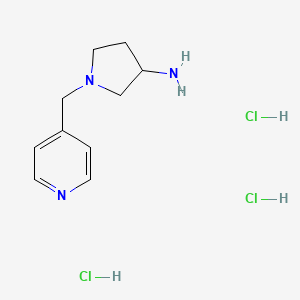
![N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14789458.png)
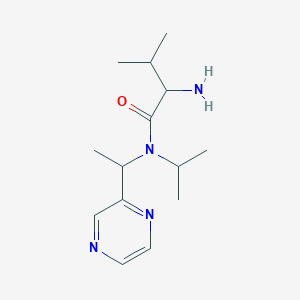
![(3S)-6-(hydroxymethyl)-2-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxane-3,4,5-triol](/img/structure/B14789464.png)




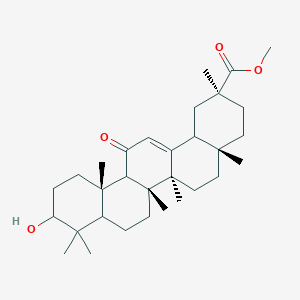
![6-[2-[[(6aR,6bS,8aS,11S,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane;hydrate](/img/structure/B14789488.png)
